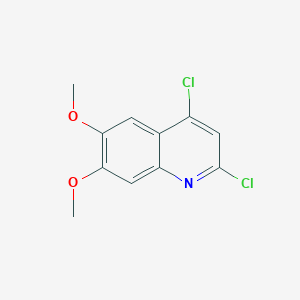

2,4-Dichloro-6,7-dimethoxyquinoline

Description

Properties

IUPAC Name |

2,4-dichloro-6,7-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c1-15-9-3-6-7(12)4-11(13)14-8(6)5-10(9)16-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGWEFGNYKPEKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=N2)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728319 | |

| Record name | 2,4-Dichloro-6,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72407-17-1 | |

| Record name | 2,4-Dichloro-6,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dichloro-6,7-dimethoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Identifying a Key Synthetic Building Block

2,4-Dichloro-6,7-dimethoxyquinoline is a halogenated, multisubstituted quinoline derivative that serves as a valuable intermediate in synthetic organic and medicinal chemistry. Its Chemical Abstracts Service (CAS) number is 72407-17-1 . The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The presence of two reactive chlorine atoms at the C2 and C4 positions, activated by the heterocyclic nitrogen, makes this compound an excellent precursor for introducing various nucleophiles, enabling the construction of diverse molecular libraries for biological screening.

It is critical to distinguish this compound from its close isomer, 2,4-dichloro-6,7-dimethoxyquinazoline (CAS No. 27631-29-4) . While both are important synthetic intermediates, the quinoline features a carbon atom at position 3 of the heterocyclic ring system, whereas the quinazoline possesses a nitrogen atom at this position. This seemingly minor structural difference significantly alters the molecule's electronic properties, reactivity, and biological applications. This guide will focus exclusively on the quinoline derivative.

Physicochemical and Structural Properties

The structural and physical properties of this compound are fundamental to its application in synthesis, dictating its solubility, reactivity, and handling requirements.

| Property | Value |

| CAS Number | 72407-17-1 |

| Molecular Formula | C₁₁H₉Cl₂NO₂ |

| Molecular Weight | 258.10 g/mol |

| Appearance | Solid |

| Melting Point | 160-161 °C |

| Boiling Point (est.) | 351.8 ± 37.0 °C at 760 mmHg |

| Purity | Typically ≥95-98% |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment |

| SMILES | COc1cc2c(cc1OC)nc(Cl)cc2Cl |

| InChI Key | WIGWEFGNYKPEKF-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

The synthesis of 2,4-dichloroquinolines is classically achieved via the treatment of the corresponding 2,4-dihydroxyquinoline (which exists in the tautomeric quinoline-2,4-dione form) with a strong chlorinating agent like phosphorus oxychloride (POCl₃). This transformation is a robust and widely employed method in heterocyclic chemistry.

Plausible Synthetic Pathway

A logical and field-proven approach to synthesizing this compound involves a two-step process starting from 3,4-dimethoxyaniline.

-

Step 1: Conrad-Limpach or Gould-Jacobs type reaction to form the 6,7-dimethoxy-1H-quinoline-2,4-dione precursor.

-

Step 2: Aromatic Chlorination of the dione precursor using a dehydrating chlorinating agent.

2,4-Dichloro-6,7-dimethoxyquinoline chemical structure

An In-Depth Technical Guide to 2,4-Dichloro-6,7-dimethoxyquinazoline: A Cornerstone Intermediate in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2,4-dichloro-6,7-dimethoxyquinazoline, a pivotal intermediate compound whose structural features are instrumental in the field of drug discovery and development. Primarily targeting researchers, medicinal chemists, and professionals in pharmaceutical development, this document will elucidate the compound's chemical properties, synthesis, reactivity, and critical role as a scaffold for potent therapeutic agents, particularly kinase inhibitors.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Its rigid, heterocyclic structure is adept at fitting into the binding sites of various biological targets. When substituted at the 2 and 4 positions with chlorine atoms, the 6,7-dimethoxyquinazoline core transforms into a highly versatile and reactive building block: 2,4-dichloro-6,7-dimethoxyquinazoline. The two chlorine atoms serve as excellent leaving groups for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled introduction of diverse functionalities. This reactivity is the cornerstone of its utility, enabling the synthesis of extensive libraries of compounds for screening and optimization in drug discovery programs.[3]

This compound is particularly renowned for its role as a key precursor in the synthesis of targeted cancer therapies that function as kinase inhibitors.[4][5] The 6,7-dimethoxy substitution pattern is a common feature in many potent inhibitors, contributing to binding affinity and pharmacokinetic properties. Understanding the chemical behavior of this intermediate is therefore essential for scientists working to develop next-generation therapeutics.

Core Chemical and Physical Properties

2,4-Dichloro-6,7-dimethoxyquinazoline is a light yellow to orange crystalline powder.[4] Its core structure consists of a fused pyrimidine and benzene ring, functionalized with two methoxy groups on the benzene portion and two reactive chlorine atoms on the pyrimidine ring.

| Property | Value | Source(s) |

| IUPAC Name | 2,4-dichloro-6,7-dimethoxyquinazoline | [6] |

| CAS Number | 27631-29-4 | [6][7][8] |

| Molecular Formula | C₁₀H₈Cl₂N₂O₂ | [6][7][8] |

| Molecular Weight | 259.09 g/mol | [6][7][8] |

| Appearance | Light yellow to yellow to orange powder/crystal | [4] |

| Melting Point | 175-178 °C | [7][8] |

| Boiling Point | 340.5 ± 42.0 °C (Predicted) | [8] |

| Solubility | Insoluble in water | [8] |

| Purity | ≥ 97% | [4][7] |

Synthesis Protocol: Chlorination of the Quinazolinedione Precursor

The most common and efficient synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline involves the direct chlorination of its dione precursor, 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione. This reaction utilizes a potent chlorinating agent, typically phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline or a solvent like N,N-dimethylformamide (DMF) to facilitate the reaction.[9][10]

The causality behind this choice of reagents is clear: POCl₃ is a powerful dehydrating and chlorinating agent capable of converting the keto/enol tautomers of the dione into the dichloro derivative. The addition of a high-boiling amine or amide acts as a catalyst and scavenger for the HCl gas produced, driving the reaction to completion.

Experimental Protocol: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline

Objective: To convert 6,7-dimethoxyquinazoline-2,4-dione to 2,4-dichloro-6,7-dimethoxyquinazoline.

Materials:

-

6,7-dimethoxyquinazoline-2,4-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline (catalyst)

-

Isopropanol

-

Ice-cold distilled water

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 6,7-dimethoxyquinazoline-2,4-dione (e.g., 2.0 g) and phosphorus oxychloride (POCl₃, e.g., 6 mL).[9]

-

Catalyst Addition: Carefully add a catalytic amount of N,N-dimethylaniline (e.g., 0.6 mL) to the mixture.[9] A patent also describes using N,N-dimethylformamide (DMF) as a non-toxic alternative that can shorten reaction times.[10]

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 4-5 hours.[9][10] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Cautiously and slowly pour the reaction mixture into a beaker containing ice-cold water while stirring vigorously. This step quenches the excess POCl₃ and precipitates the product.[9][11]

-

Isolation: Collect the resulting precipitate by vacuum filtration using a Buchner funnel.[9][11]

-

Washing: Wash the filtered solid thoroughly with cold distilled water to remove any remaining acids and impurities.[9][11]

-

Drying: Dry the purified product, 2,4-dichloro-6,7-dimethoxyquinazoline, under vacuum.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. 2,4-Dichloro-6,7-dimethoxyquinazoline | C10H8Cl2N2O2 | CID 520327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-Dichloro-6,7-dimethoxyquinazoline 97 27631-29-4 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

The Strategic Synthesis of 2,4-Dichloro-6,7-dimethoxyquinoline: A Technical Guide for Advanced Drug Discovery

Foreword: The Quintessential Scaffold in Modern Kinase Inhibition

In the landscape of targeted therapeutics, particularly within oncology, the quinoline scaffold has emerged as a cornerstone for the design of potent kinase inhibitors. Its rigid bicyclic structure provides an ideal framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity interactions with the ATP-binding sites of various kinases. Among the plethora of quinoline derivatives, 2,4-dichloro-6,7-dimethoxyquinoline stands out as a pivotal intermediate. The strategic placement of chloro-substituents at the 2 and 4 positions transforms the quinoline core into a versatile platform for sequential and regioselective nucleophilic substitution reactions. This dual reactivity allows for the systematic elaboration of the molecule, paving the way for the synthesis of complex drug candidates. The 6,7-dimethoxy substitution pattern is a recurring motif in numerous approved kinase inhibitors, where these groups often project into a specific pocket of the kinase active site, contributing significantly to binding affinity and selectivity. This guide provides an in-depth exploration of the primary synthetic pathway to this crucial building block, grounded in established chemical principles and supported by practical, field-proven insights.

I. Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic disconnection of the target molecule, this compound, points to the key precursor, 6,7-dimethoxy-2,4-quinolinediol. This diol, existing in tautomeric equilibrium with 6,7-dimethoxy-4-hydroxy-2(1H)-quinolone, serves as the direct substrate for a double chlorination reaction. The quinolinediol itself can be constructed through the cyclocondensation of 3,4-dimethoxyaniline with a suitable three-carbon electrophile, such as a malonic acid derivative. This approach, reminiscent of the classic Gould-Jacobs reaction, offers a robust and convergent strategy for the assembly of the core heterocyclic system.

Caption: Key mechanistic steps of the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-2,4-quinolinediol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,4-Dimethoxyaniline | 153.18 | 15.3 g | 0.1 |

| Diethyl malonate | 160.17 | 17.6 g (16.7 mL) | 0.11 |

| Diphenyl ether | 170.21 | 100 mL | - |

Procedure:

-

A mixture of 3,4-dimethoxyaniline (15.3 g, 0.1 mol) and diethyl malonate (17.6 g, 0.11 mol) is heated at 140-150 °C for 2 hours, during which ethanol is distilled off.

-

The reaction mixture is then added to 100 mL of boiling diphenyl ether and refluxed for 30 minutes.

-

The mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The solid is washed with diethyl ether and then recrystallized from ethanol to afford 6,7-dimethoxy-2,4-quinolinediol as a crystalline solid.

III. Double Chlorination: Conversion to this compound

The conversion of the stable quinolinediol to the highly reactive dichloro derivative is a critical step that renders the scaffold amenable to further functionalization. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF) or a stoichiometric amount of a tertiary amine base like N,N-dimethylaniline. [1][2][3]

Mechanism of Chlorination with Phosphorus Oxychloride

The chlorination of the quinolinediol with POCl₃ is a two-stage process. [4]The initial step involves the phosphorylation of the hydroxyl groups by POCl₃. [5]In the presence of a base, this proceeds readily at lower temperatures. The resulting phosphate esters are excellent leaving groups. The subsequent step, which requires higher temperatures, involves nucleophilic attack by chloride ions (from POCl₃ or an added salt) on the 2 and 4 positions, displacing the phosphate groups and yielding the desired 2,4-dichloroquinoline. [4]The use of a high-boiling solvent or neat POCl₃ facilitates the high temperatures required for the second stage.

Caption: General mechanism for the double chlorination of 6,7-dimethoxy-2,4-quinolinediol.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6,7-Dimethoxy-2,4-quinolinediol | 221.21 | 22.1 g | 0.1 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 153.3 g (92.8 mL) | 1.0 |

| N,N-Dimethylaniline | 121.18 | 12.1 g (12.6 mL) | 0.1 |

Procedure:

-

A mixture of 6,7-dimethoxy-2,4-quinolinediol (22.1 g, 0.1 mol), phosphorus oxychloride (93 mL, 1.0 mol), and N,N-dimethylaniline (12.6 mL, 0.1 mol) is heated at reflux (approximately 110-120 °C) for 4-6 hours. [1][2]2. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The cooled residue is carefully poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield this compound.

IV. Characterization and Data

The structural elucidation of the final product and its key intermediate is paramount for ensuring the quality and reliability of this synthetic pathway.

Table 1: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) |

| 6,7-Dimethoxy-2,4-quinolinediol | C₁₁H₁₁NO₄ | 221.21 | >300 | 7.45 (s, 1H), 6.90 (s, 1H), 5.85 (s, 1H), 3.95 (s, 3H), 3.90 (s, 3H), 11.5 (br s, 1H), 10.8 (br s, 1H) |

| This compound | C₁₁H₉Cl₂NO₂ | 258.10 | 175-178 [6] | 7.42 (s, 1H), 7.38 (s, 1H), 7.29 (s, 1H), 4.05 (s, 3H), 4.01 (s, 3H) |

V. Conclusion and Future Perspectives

The synthetic route detailed herein provides a robust and scalable pathway to this compound, a highly valuable intermediate in contemporary drug discovery. The strategic application of the Gould-Jacobs reaction for the initial construction of the quinoline core, followed by a well-orchestrated double chlorination, exemplifies a classic yet powerful approach in heterocyclic synthesis. A thorough understanding of the underlying mechanisms for each transformation is crucial for troubleshooting and optimization. As the demand for novel and selective kinase inhibitors continues to grow, the efficient and reliable synthesis of key building blocks like this compound will remain a critical endeavor for researchers and scientists in the pharmaceutical industry.

VI. References

-

Poonam Rani, et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6): 115-118.

-

Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). ResearchGate. Retrieved from [Link]

-

CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents. (n.d.). Retrieved from

-

Gould–Jacobs reaction - Wikipedia. (2023, October 29). Retrieved from [Link]

-

Krystof, V., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 163.

-

Kuran, B., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica – Drug Research, 72(1), 145-151.

-

FT‐IR spectrum of 2,4‐dichloro‐6,7‐dimethoxyquinazoline. (n.d.). ResearchGate. Retrieved from [Link]

-

CN1034421A - Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon - Google Patents. (n.d.). Retrieved from

-

CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents. (n.d.). Retrieved from

-

2,4-Dichloro-6,7-dimethoxyquinazoline. (n.d.). NIST WebBook. Retrieved from [Link]

-

2,4-Dichloro-6,7-dimethoxyquinazoline | C10H8Cl2N2O2 | CID 520327 - PubChem. (n.d.). Retrieved from [Link]

-

AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage. Retrieved from [Link]

-

What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. (n.d.). Retrieved from [Link]

-

POCl3 chlorination of 4-quinazolones. (2011). The Journal of Organic Chemistry, 76(6), 1653–1661.

-

Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1541–1551.

-

POCl3 chlorination of 4-quinazolones. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Deoxychlorination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

-

POCl3-PCl5 mixture: A robust chlorinating agent. (2019). Journal of the Indian Chemical Society, 96(12), 1621-1628.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deoxychlorination - Wordpress [reagents.acsgcipr.org]

- 6. 2,4-二氯-6,7-二甲氧基喹唑啉 97% | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis of 2,4-Dichloro-6,7-dimethoxyquinoline: Starting Materials and Strategic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2,4-dichloro-6,7-dimethoxyquinoline, a crucial intermediate in the preparation of various pharmacologically active molecules. This document delves into the primary starting materials, outlines key synthetic transformations, and offers a comparative analysis of the prevalent routes. Detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind experimental choices are provided to equip researchers and drug development professionals with a thorough understanding of the synthesis of this important heterocyclic compound.

Introduction: The Significance of this compound

This compound serves as a pivotal building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Vandetanib, a potent tyrosine kinase inhibitor used in cancer therapy. The strategic placement of the chloro- and methoxy- substituents on the quinoline core allows for versatile functionalization, making it an attractive scaffold for the development of novel therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry. This guide will explore the primary synthetic strategies, focusing on the selection of starting materials and the chemical transformations required to construct the target molecule.

Primary Synthetic Routes: A Strategic Overview

The synthesis of this compound predominantly proceeds through the construction of a substituted quinoline-2,4-dione (or its tautomer, a quinolinediol), followed by a chlorination step. The choice of the initial starting material significantly influences the overall efficiency, cost, and environmental impact of the synthesis. The most common and industrially relevant pathways commence from readily available substituted anilines.

A logical breakdown of the synthetic approach can be visualized as follows:

Caption: Key stages in the synthesis of this compound.

The Cornerstone Starting Material: 3,4-Dimethoxyaniline

The most prevalent and economically viable synthetic routes commence with 3,4-dimethoxyaniline. This readily available aromatic amine provides the foundational benzene ring and the C6 and C7 methoxy groups of the final quinoline structure. The subsequent steps involve the construction of the second heterocyclic ring.

Pathway I: Cyclization via N-(3,4-dimethoxyphenyl)malonamic acid

This classical and robust approach involves the initial reaction of 3,4-dimethoxyaniline with a malonic acid derivative, such as diethyl malonate or malonic acid itself, to form an N-aryl malonamic acid intermediate. This intermediate is then subjected to a cyclization reaction to yield the core quinoline-2,4-dione structure.

The condensation of 3,4-dimethoxyaniline with diethyl malonate is a well-established procedure. The reaction is typically carried out at elevated temperatures and results in the formation of the corresponding malonamic acid derivative.

Experimental Protocol:

-

A mixture of 3,4-dimethoxyaniline and a slight excess of diethyl malonate is heated, often without a solvent, at a temperature ranging from 140-160 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

The ethanol byproduct is continuously removed to drive the reaction to completion.

-

Upon completion, the reaction mixture is cooled, and the resulting solid N-(3,4-dimethoxyphenyl)malonamic acid ethyl ester is typically purified by recrystallization.

-

Subsequent hydrolysis of the ester, usually under basic conditions (e.g., aqueous sodium hydroxide), followed by acidification, yields the desired N-(3,4-dimethoxyphenyl)malonamic acid.

The crucial ring-closing step is achieved by heating the N-(3,4-dimethoxyphenyl)malonamic acid in a high-boiling point solvent, often in the presence of a dehydrating agent or a catalyst. Polyphosphoric acid (PPA) or Eaton's reagent are commonly employed for this purpose, promoting an intramolecular Friedel-Crafts-type acylation followed by cyclization.

Experimental Protocol:

-

N-(3,4-dimethoxyphenyl)malonamic acid is added to an excess of polyphosphoric acid.

-

The mixture is heated to a temperature typically between 100-140 °C with vigorous stirring.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After completion, the reaction mixture is cooled and carefully poured into ice-water to precipitate the product.

-

The solid 6,7-dimethoxy-2,4-quinolinediol is collected by filtration, washed with water, and dried.

Chlorination: The Final Transformation

The conversion of the hydroxyl groups at the C2 and C4 positions of the quinoline ring to chloro substituents is the final key step in the synthesis of this compound. This transformation is typically achieved using a strong chlorinating agent.

Chlorination using Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is the most widely used reagent for this dichlorination reaction. The reaction is often carried out in the presence of a catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF) or N,N-dimethylaniline, which can form a Vilsmeier-Haack type reagent in situ, facilitating the chlorination.[1][2]

Caption: Workflow for the chlorination of 6,7-Dimethoxy-2,4-quinolinediol.

Experimental Protocol:

-

A mixture of 6,7-dimethoxy-2,4-quinolinediol and an excess of phosphorus oxychloride is prepared in a reaction vessel equipped with a reflux condenser.[2]

-

A catalytic amount of N,N-dimethylformamide is added to the mixture.[2]

-

The reaction mixture is heated to reflux (typically around 110 °C) and maintained for several hours.[2]

-

The progress of the reaction is monitored by TLC.

-

After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is then carefully quenched by pouring it onto crushed ice with vigorous stirring.

-

The precipitated solid, this compound, is collected by filtration, washed thoroughly with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or isopropanol.[1]

Alternative Starting Materials and Synthetic Strategies

While the pathway from 3,4-dimethoxyaniline is the most common, alternative starting materials and synthetic strategies have been explored to improve efficiency and circumvent certain challenges.

Starting from 3,4-Dimethoxybenzaldehyde

An alternative route begins with 3,4-dimethoxybenzaldehyde. This approach involves a series of transformations including oxidation, nitration, reduction, cyclization, and finally chlorination to yield the target molecule.[3] This multi-step process, while feasible, can be more complex and may result in lower overall yields compared to the more direct route from 3,4-dimethoxyaniline.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is a critical decision in drug development and manufacturing, balancing factors such as cost, yield, safety, and environmental impact.

| Starting Material | Key Intermediate | Cyclization Method | Chlorination Reagent | Overall Yield (Typical) | Advantages | Disadvantages |

| 3,4-Dimethoxyaniline | N-(3,4-dimethoxyphenyl)malonamic acid | Thermal/Acid-catalyzed (e.g., PPA) | POCl₃ | Good to Excellent | Fewer steps, readily available starting materials. | High temperatures for cyclization can lead to impurities. |

| 3,4-Dimethoxybenzaldehyde | 4,5-Dimethoxy-2-aminobenzoic acid | Urea condensation | POCl₃ | Moderate | Utilizes a different readily available starting material. | More synthetic steps, potentially lower overall yield.[3] |

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process, with the route starting from 3,4-dimethoxyaniline being the most practical and widely adopted. The key steps of malonamic acid formation, cyclization, and subsequent chlorination are robust and can be scaled for industrial production. Future research in this area may focus on the development of greener and more atom-economical synthetic methods, potentially exploring catalytic C-H activation or flow chemistry approaches to further optimize the synthesis of this important pharmaceutical intermediate. The continuous refinement of these synthetic pathways is crucial for ensuring the cost-effective and sustainable production of life-saving medicines.

References

- Guidechem. (2023, December 25). How can 4-Hydroxy-6,7-Dimethoxyquinoline be synthesized? Guidechem FAQ.

- ChemicalBook. (2025, August 21). 4-Hydroxy-6,7-dimethoxyqunioline. ChemicalBook.

- ACS Omega. (2025, November 27). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.

- Acta Poloniae Pharmaceutica. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)

- Der Pharma Chemica. (2023, December 15). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)

- Technical Disclosure Commons. (2024, October 15). Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.

- Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

- Google Patents. (n.d.). CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.

- ResearchGate. (n.d.). Synthesis of 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one.

- MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.

- PubMed Central (PMC). (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.

- Google Patents. (n.d.). CN105601496A - Preparation method of 3,4-dimethoxy phenylpropionic acid.

- BenchChem. (n.d.).

- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

- Semantic Scholar. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.

- ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)

-

Royal Society of Chemistry. (n.d.). Tandem trifluoromethylthiolation and cyclization of N-aryl-3-butenamides with AgSCF3: divergent access to CF3S-substituted 3,4-dihydroquinolin-2-ones and azaspiro[1][4]dienones.

- Organic Syntheses. (n.d.).

- Google Patents. (n.d.).

- PubMed. (n.d.). [Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity].

- ResearchGate. (2021, January). (PDF) Mn(III)-Based Oxidative Cyclization of 2-((2-Arylamino)ethyl)

- Google Patents. (n.d.). CN107445823B - Preparation method of 3, 4, 5-trimethoxyphenylacetic acid.

- MDPI. (n.d.).

- ResearchGate. (n.d.). Cyclization of 4-Azido-3-nitroquinolines to Oxadiazolo[3,4-c]quinolines | Request PDF.

- Scientific Research Publishing. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 3, 229-234.

Sources

biological activity of 2,4-Dichloro-6,7-dimethoxyquinoline derivatives

An In-Depth Technical Guide to the Biological Activity of 2,4-Dichloro-6,7-dimethoxyquinoline Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract: The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide focuses on a specific, highly reactive intermediate, This compound , and its derivatives, which have emerged as potent agents in oncology and microbiology. The strategic placement of chloro groups at the C2 and C4 positions renders the scaffold susceptible to regioselective nucleophilic substitution, enabling the creation of diverse chemical libraries. The 6,7-dimethoxy substitution pattern is frequently associated with enhanced binding affinity to various biological targets. This document provides an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of these derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into their anticancer activities, primarily through tyrosine kinase inhibition and apoptosis induction, as well as their antimicrobial potential. This guide integrates field-proven insights with detailed experimental protocols to provide a comprehensive resource for advancing the development of novel therapeutics based on this versatile chemical core.

The this compound Core: Synthesis and Reactivity

The synthetic accessibility and chemical reactivity of the this compound scaffold are fundamental to its utility in drug discovery. The dichloro-substituted quinoline is not typically the final active molecule but rather a critical precursor for generating diverse derivatives.

Rationale for the Dichloro-dimethoxy Scaffold

The chlorine atoms at the C2 and C4 positions are excellent leaving groups, making the molecule an ideal electrophile for nucleophilic aromatic substitution (SNAr) reactions. Critically, the C4 chlorine is significantly more reactive than the C2 chlorine, a property that allows for sequential and regioselective substitution.[2] This differential reactivity is the key to building molecular complexity in a controlled manner. The 6,7-dimethoxy groups, meanwhile, are known to enhance the pharmacological profile of many kinase inhibitors by forming key hydrogen bonds within the ATP-binding pockets of enzymes.

Synthetic Workflow for the Core Scaffold

The synthesis of the 2,4-dichloro-6,7-dimethoxyquinazoline, a closely related and illustrative scaffold, typically starts from 6,7-dimethoxyquinazolin-2,4-dione. A similar principle applies to the quinoline core. The process involves a chlorination reaction, often using potent chlorinating agents like phosphorus oxychloride (POCl₃).[3][4][5]

Caption: Workflow for the synthesis of the core scaffold.

Anticancer Activity: Mechanisms and Efficacy

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cell death.[6] The 2,4-disubstituted framework is particularly effective, showing activity via cell cycle arrest, apoptosis, and inhibition of angiogenesis.[6]

Mechanism I: Tyrosine Kinase Inhibition

A primary mechanism of action for many quinoline derivatives is the inhibition of protein tyrosine kinases (TKs), enzymes that are critical regulators of cellular signaling pathways.[7] Dysregulation of TKs is a common driver of cancer progression.[7] Derivatives of the 6,7-dimethoxyquinoline scaffold have shown potent inhibitory activity against several key oncogenic kinases.

-

c-Met Inhibition: The HGF/c-Met signaling pathway is crucial for cell proliferation, migration, and invasion. Its abnormal activation is linked to tumorigenesis and metastasis. A series of 6,7-dimethoxy-4-anilinoquinolines were synthesized and identified as potent inhibitors of c-Met kinase.[8] Compound 12n from this series showed an IC₅₀ value of 0.030 µM against c-Met and excellent anticancer activity against A549 (lung), MCF-7 (breast), and MKN-45 (gastric) cancer cell lines.[8]

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another key target. Quinoline-based inhibitors can block the EGFR signaling pathway, leading to the suppression of tumor growth.[1]

Caption: Quinoline derivatives inhibiting c-Met signaling.

Table 1: Cytotoxic Activity (IC₅₀/GI₅₀) of Representative 6,7-Dimethoxyquinoline Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

|---|---|---|---|---|

| 4-Anilinoquinolines | Compound 12n | c-Met (enzyme) | 0.030 | [8] |

| A549 (Lung) | Low micromolar | [8] | ||

| MCF-7 (Breast) | Low micromolar | [8] | ||

| MKN-45 (Gastric) | Low micromolar | [8] | ||

| 4-Alkoxy-2-arylquinolines | Compound 14m | Leukemia (SR) | 0.133 | [9] |

| Melanoma (LOX IMVI) | 0.116 | [9] | ||

| Colon (COLO205) | 0.401 | [9] | ||

| Breast (T-47D) | 0.472 | [9] | ||

| Quinazoline-Chalcones | Compound 14g | Leukemia (K-562) | 0.622 | [2] |

| | | Breast (MCF7) | <1.81 |[2] |

Mechanism II: Apoptosis Induction and DNA Interaction

Beyond kinase inhibition, these derivatives can induce programmed cell death (apoptosis) through various pathways.

-

DNA Topoisomerase I Inhibition: Topoisomerase I (TOP1) is a validated chemotherapeutic target essential for DNA replication and transcription.[9] Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of TOP1 inhibitors, stabilizing the TOP1-DNA cleavage complexes and leading to cell death.[9] Compound 14m from this class showed potent anticancer activity against a panel of 60 cancer cell lines, with GI₅₀ values in the sub-micromolar range for over 28 cell lines.[9]

-

Modulation of Apoptotic Proteins: Studies on related quinolinone derivatives have shown they can induce apoptosis by decreasing the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of pro-apoptotic proteins like p53 and Bax.[10] This shift in the balance of apoptotic regulators commits the cell to a death pathway. This mechanism is often associated with cell cycle arrest at the G2/M phase.[10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Determination of 2,4-Dichloro-6,7-dimethoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-6,7-dimethoxyquinoline is a pivotal intermediate in contemporary medicinal chemistry, most notably as a precursor in the synthesis of kinase inhibitors like Vandetanib.[1][2] Despite its significance, readily available, aggregated solubility data for this compound is scarce. This guide addresses this critical knowledge gap not by simply listing data, but by providing a comprehensive, first-principles approach to understanding and experimentally determining the solubility of this molecule. We will delve into the theoretical underpinnings of its solubility based on its structure, present a rigorous, step-by-step experimental protocol for its quantification, and discuss the analytical methodologies required for generating reliable and reproducible data. This document is designed to empower researchers to generate high-quality solubility profiles essential for reaction optimization, purification, and formulation development.

Introduction: The "Why" Behind Solubility

In drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is not merely a matter of academic curiosity; it is a cornerstone of process chemistry and formulation science. For a compound like this compound, which serves as a foundational building block, its solubility characteristics dictate:

-

Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the concentration of reactants in the solution phase. Poor solubility can lead to sluggish or incomplete reactions.

-

Purification Efficiency: Crystallization, a primary method for purifying intermediates, is fundamentally a solubility-driven process. Knowledge of solubility in various anti-solvents is critical for developing an efficient and high-yield purification strategy.

-

Process Safety and Scalability: Predictable solubility is essential for avoiding unexpected precipitation during process scale-up, which can cause equipment fouling and process deviations.

-

Analytical Method Development: Preparing stock solutions and calibration standards for analytical techniques like High-Performance Liquid Chromatography (HPLC) requires precise knowledge of a compound's solubility limit in compatible solvents.

The molecule itself, a quinoline derivative, possesses a complex amalgamation of functional groups—a heterocyclic aromatic core, electron-withdrawing chloro groups, and electron-donating dimethoxy groups—that create a nuanced solubility profile.[3] While it is reported to be insoluble in water, its behavior in the organic solvents typically used in synthesis (e.g., alcohols, chlorinated solvents, ethers, polar aprotic solvents) requires empirical determination.[4]

Theoretical Solubility Considerations

A molecule's structure provides predictive power regarding its solubility. The structure of this compound (Figure 1) suggests:

-

Low Aqueous Solubility: The large, hydrophobic quinoline core and the two chlorine atoms significantly reduce its affinity for water.

-

Moderate to Good Solubility in Organic Solvents: The presence of two methoxy groups provides some polarity and potential for hydrogen bonding with protic solvents. The overall structure, however, is largely non-polar.

-

Solvent Predictions:

-

Poorly Soluble in: Water, and likely non-polar aliphatic hydrocarbons (e.g., hexane, heptane).

-

Likely Soluble in: Chlorinated solvents (e.g., dichloromethane, chloroform), polar aprotic solvents (e.g., DMSO, DMF, THF), and to a lesser extent, lower alcohols (e.g., methanol, ethanol).[5]

-

Caption: Structure of this compound.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[6] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

Compound: this compound (purity >97%)[7]

-

Solvents: HPLC-grade solvents of interest (e.g., Acetonitrile, Methanol, Ethanol, Isopropanol, Dichloromethane, Tetrahydrofuran, Dimethyl sulfoxide).

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or rotator

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes for standard preparation

-

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" is key; enough solid must remain at the end of the experiment to ensure saturation. A starting point of ~20 mg in 2 mL of solvent is often sufficient.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time to reach equilibrium. For many compounds, 24 hours is adequate, but 48-72 hours is recommended to be certain, especially for poorly soluble compounds.[8]

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle. Centrifugation at the same temperature can be used to accelerate this process.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean HPLC vial. This step is critical to remove any undissolved solid particles. Expert Tip: Discard the first 0.2 mL of filtrate to saturate the filter membrane and prevent analyte adsorption.

-

Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be recorded precisely.

-

Analysis: Analyze the diluted sample by HPLC to determine its concentration.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification by HPLC

A robust and validated HPLC method is essential for accurately quantifying the dissolved compound. While the exact parameters may need optimization, the following provides an authoritative starting point for a quinoline derivative.[9][10]

Suggested HPLC Method Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good hydrophobic retention for aromatic compounds.[10] |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) | A common mobile phase for reverse-phase chromatography, providing good peak shape and resolution.[11] |

| Gradient/Isocratic | Start with a 60:40 Acetonitrile:Water gradient and optimize as needed. | A gradient elution is often necessary to ensure good separation from any impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension.[10] |

| Detection | UV-Vis Detector at a wavelength of maximum absorbance (e.g., ~254 nm or ~346 nm) | Quinoline structures typically have strong UV absorbance.[11] A full UV scan should be run on a standard to find the λmax. |

| Injection Volume | 10 µL | A typical volume that balances sensitivity and column loading.[10] |

Calibration Curve

A calibration curve is non-negotiable for trustworthy results.

-

Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., Acetonitrile or DMSO) in a volumetric flask to create a primary stock solution of known concentration.

-

Create Standards: Perform a series of serial dilutions from the stock solution to create at least five calibration standards that bracket the expected concentration of your diluted samples.

-

Analyze and Plot: Inject the standards into the HPLC system and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is considered excellent.

Data Presentation and Interpretation

The final solubility data should be presented clearly and concisely. The concentration of the undiluted sample is calculated using the equation from the calibration curve and the dilution factor.

Calculated Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

The results should be reported at the specified temperature.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Classification |

| Water | < 0.1 | Practically Insoluble |

| Methanol | 5.2 | Sparingly Soluble |

| Acetonitrile | 15.8 | Soluble |

| Dichloromethane | 45.1 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | > 100 | Very Soluble |

Safety and Handling

As a chlorinated heterocyclic compound, this compound should be handled with appropriate care. It is classified as a skin, eye, and respiratory irritant.[3][7]

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

References

-

Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018). Cogent Chemistry. [Link]

-

Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018). Taylor & Francis Online. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. [Link]

-

2,4-Dichloro-6,7-dimethoxyquinazoline | C10H8Cl2N2O2. PubChem. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). ResearchGate. [Link]

-

2,4-Dichloro-6,7-dimethoxyquinazoline. ChemBK. [Link]

-

HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]

-

Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2007). ResearchGate. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. [Link]

-

An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. (2014). National Institutes of Health. [Link]

-

2-Chloro-4-amino-6,7-dimethoxyquinazoline. LookChem. [Link]

-

Tests for Functional Groups. NCERT. [Link]

-

Vandetanib | C22H24BrFN4O2. PubChem. [Link]

-

Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2017). Der Pharma Chemica. [Link]

Sources

- 1. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dichloro-6,7-dimethoxyquinazoline | C10H8Cl2N2O2 | CID 520327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Cas 23680-84-4,2-Chloro-4-amino-6,7-dimethoxyquinazoline | lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,4-Dichloro-6,7-dimethoxyquinazoline 97 27631-29-4 [sigmaaldrich.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. tandfonline.com [tandfonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

Spectroscopic Data for 2,4-Dichloro-6,7-dimethoxyquinoline: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dichloro-6,7-dimethoxyquinoline (CAS No: 27631-29-4), a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established principles and field-proven methodologies to ensure scientific integrity and practical applicability.

Introduction

This compound is a substituted quinoline derivative of significant interest in medicinal chemistry. Its structural elucidation through spectroscopic techniques is paramount for quality control, reaction monitoring, and the unambiguous confirmation of its identity in synthetic pathways. This guide delves into the characteristic spectroscopic signatures of this compound, providing a robust reference for its identification and characterization.

Molecular Structure

The structural formula of this compound is presented below. The numbering of the quinoline ring system is crucial for the assignment of NMR signals.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, the ¹H NMR spectrum is relatively simple and highly informative.

Experimental Protocol: ¹H NMR Spectroscopy

A robust and reproducible protocol for acquiring the ¹H NMR spectrum is crucial for accurate data interpretation.

Caption: Workflow for acquiring a ¹³C NMR spectrum.

Predicted ¹³C NMR Data and Interpretation

The predicted chemical shifts for the carbon atoms in this compound are presented below. These predictions are based on established substituent effects on the quinoline ring system.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~160 | C-2 |

| ~155 | C-4 |

| ~154 | C-7 |

| ~150 | C-6 |

| ~145 | C-8a |

| ~120 | C-4a |

| ~108 | C-5 |

| ~105 | C-8 |

| ~56.5 | OCH₃ at C-7 |

| ~56.0 | OCH₃ at C-6 |

The carbons bearing electronegative chlorine atoms (C-2 and C-4) are expected to be significantly downfield. The carbons attached to the methoxy groups (C-6 and C-7) will also be downfield due to the deshielding effect of the oxygen atoms. The methoxy carbons themselves are expected in the typical range of 55-60 ppm. The protonated aromatic carbons (C-5 and C-8) are expected to be the most upfield of the aromatic signals.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. An experimental gas-phase IR spectrum is available from the NIST Chemistry WebBook.[1]

Experimental Protocol: IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Caption: Workflow for acquiring an ATR-IR spectrum.

IR Data and Interpretation

The following table summarizes the key absorption bands observed in the IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (aromatic and methyl) |

| ~1620 | Strong | C=N stretching |

| ~1580, ~1500 | Strong | C=C aromatic ring stretching |

| ~1250 | Strong | C-O stretching (aryl ether) |

| ~850 | Strong | C-Cl stretching |

The presence of aromatic C-H stretching, along with the characteristic C=C and C=N stretching vibrations, confirms the quinoline core. The strong absorption around 1250 cm⁻¹ is indicative of the aryl ether linkages of the methoxy groups. The band in the lower wavenumber region is attributable to the C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and deducing its structure. An electron ionization (EI) mass spectrum for this compound is available from the NIST Chemistry WebBook.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for obtaining an EI-mass spectrum is outlined below.

Caption: Workflow for acquiring an EI-Mass Spectrum.

Mass Spectrometry Data and Interpretation

The key feature of the EI-mass spectrum of this compound is the molecular ion peak (M⁺).

| m/z | Relative Intensity | Assignment |

| 258 | High | [M]⁺ (with ³⁵Cl₂) |

| 260 | Medium | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |

| 262 | Low | [M+4]⁺ (with ³⁷Cl₂) |

The molecular ion region shows a characteristic isotopic pattern for a molecule containing two chlorine atoms, with peaks at m/z 258, 260, and 262 in an approximate ratio of 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms. Common fragmentation pathways would involve the loss of a methyl radical (CH₃) from a methoxy group, followed by the loss of carbon monoxide (CO).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and authoritative reference for the characterization of this compound. The ¹H NMR, IR, and Mass Spectrometry data are well-established and provide unambiguous confirmation of the compound's structure. While experimental ¹³C NMR data is not publicly available, its existence is confirmed through its characterization as a pharmaceutical impurity, and the predicted chemical shifts offer a reliable guide for its identification. The detailed experimental protocols and interpretations are designed to assist researchers in the accurate and efficient analysis of this important synthetic intermediate.

References

- BenchChem (2025).Comparative ¹H NMR Analysis of 1,4-Dichloro-6,7-dimethoxyphthalazine and its Quinazoline Analogue. BenchChem.

-

Daicel Pharma Standards. Doxazosin Impurities Manufacturers & Suppliers. [Link]

-

Der Pharma Chemica (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link]

-

GLP Pharma Standards. Doxazosin EP Impurity E | CAS No- 27631-29-4. [Link]

-

PubChem. 2,4-Dichloro-6,7-dimethoxyquinazoline. [Link]

-

ResearchGate (2025). FT‐IR spectrum of 2,4‐dichloro‐6,7‐dimethoxyquinazoline. [Link]

-

NIST Chemistry WebBook. 2,4-Dichloro-6,7-dimethoxyquinazoline. [Link]

-

SynThink Research Chemicals. Doxazosin EP Impurity E | 27631-29-4. [Link]

-

SynZeal. Doxazosin EP Impurity E | 27631-29-4. [Link]

-

ResearchGate (2017). A complete study of Doxazosin characterization. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 2,4-Dichloro-6,7-dimethoxyquinazoline

This guide provides comprehensive safety and handling protocols for 2,4-dichloro-6,7-dimethoxyquinazoline, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical laboratory procedures to ensure the safe and effective use of this compound. The information herein is grounded in established safety data sheets and peer-reviewed literature to provide a self-validating system for laboratory operations.

Compound Identification and Hazard Profile

2,4-Dichloro-6,7-dimethoxyquinazoline is a pale yellow to beige crystalline powder.[1] It is a crucial building block in the synthesis of various bioactive molecules, including potential inhibitors of epidermal growth factor receptor kinases.[1] A thorough understanding of its hazard profile is the foundation of safe handling.

GHS Classification

According to aggregated GHS information, 2,4-dichloro-6,7-dimethoxyquinazoline is classified as:

-

Skin Irritation (Category 2): Causes skin irritation.[2][3][4]

-

Eye Irritation (Category 2): Causes serious eye irritation.[2][3][4]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3][4]

Signal Word: Warning[4]

Hazard Statements:

Physical and Chemical Properties

A summary of key physical and chemical properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈Cl₂N₂O₂ | [4] |

| Molecular Weight | 259.09 g/mol | [4] |

| Appearance | Pale yellow to beige crystalline powder | [1] |

| Melting Point | 175-178 °C (lit.) | [1] |

| Solubility | Insoluble in water | [1] |

| Storage Temperature | Store in a cool, dry place. | [5] |

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective when handling 2,4-dichloro-6,7-dimethoxyquinazoline is to minimize exposure through inhalation of dust and direct contact with skin and eyes. This is achieved through a combination of robust engineering controls and appropriate PPE.

Engineering Controls

-

Ventilation: All work with this compound, especially when handling the powder or running reactions, must be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for procedures that may generate dust or vapors, such as weighing, transferring, and refluxing.[6]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling, but the following PPE is generally required:

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.[4]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and change them frequently, especially if contamination is suspected.

-

Lab Coat: A flame-retardant lab coat should be worn at all times.

-

-

Respiratory Protection: For operations where dust generation is likely and cannot be fully controlled by ventilation, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.

Caption: Required PPE for different handling procedures.

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial to prevent accidental exposure and maintain the integrity of the compound.

Handling

-

General Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[6] Wash hands thoroughly after handling.

-

Weighing and Transfer:

-

Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

-

Use a spatula to handle the powder. Avoid scooping actions that could generate airborne dust.

-

Gently tap the spatula to transfer the powder; do not pour it from a height.

-

Clean any spills on the balance immediately using a dampened paper towel (for small amounts) or follow the spill cleanup procedure (for larger amounts).

-

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill Cleanup Protocol

This protocol is for a small-scale laboratory spill. For large spills, evacuate the area and contact emergency services.

-

Evacuate and Secure: Alert others in the area and restrict access. Ensure the spill area is well-ventilated, preferably within a fume hood.

-

Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and double nitrile gloves. For larger spills or where significant dust is present, a respirator is required.

-

Contain the Spill: If it is a powder, gently cover it with a paper towel to prevent it from becoming airborne.

-

Decontamination:

-

For small powder spills, carefully dampen the paper towel with a suitable solvent (e.g., ethanol or isopropanol) and gently wipe up the material.

-

For larger spills, cover the powder with an inert absorbent material like vermiculite or sand.

-

-

Collection: Carefully scoop the absorbed material into a labeled, sealable waste container.

-

Final Cleaning: Wipe the spill area with a cloth dampened with a soap and water solution, followed by a clean water rinse.

-

Waste Disposal: Dispose of all contaminated materials (absorbent, paper towels, gloves) as hazardous chemical waste in accordance with local regulations.

Caption: Step-by-step spill cleanup workflow.

Experimental Protocols with Integrated Safety

The following are example protocols for common laboratory procedures involving 2,4-dichloro-6,7-dimethoxyquinazoline, with safety considerations integrated at each step.

Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline from 6,7-dimethoxyquinazolin-2,4-dione

This synthesis involves refluxing with phosphorus oxychloride (POCl₃), a highly corrosive and water-reactive reagent.[5]

Safety Precautions for Phosphorus Oxychloride:

-

Always handle POCl₃ in a chemical fume hood.

-

Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber), a face shield, and a lab coat.

-

Ensure there are no sources of water nearby.

-

Have a neutralizing agent for acidic gases (e.g., sodium bicarbonate solution) readily available.

Procedure:

-

Reaction Setup:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

-

Add 6,7-dimethoxyquinazolin-2,4-dione (1.0 eq) and N,N-dimethylaniline (catalytic amount) to the flask.[5]

-

Slowly add phosphorus oxychloride (excess, ~10-15 eq) to the flask. The reaction is exothermic; use an ice bath to control the initial temperature if necessary.[5]

-

-

Reflux:

-

Heat the reaction mixture to reflux for 5-6 hours.[5] Monitor the reaction progress by TLC.

-

-

Workup and Quenching (CRITICAL SAFETY STEP):

-

CAUTION: Quenching excess POCl₃ with water is highly exothermic and can be violent. A "reverse quench" is the safest method.

-

Allow the reaction mixture to cool to room temperature.

-

In a separate, larger flask equipped with a mechanical stirrer, prepare a slurry of crushed ice and water.

-

Slowly and carefully, add the reaction mixture dropwise to the vigorously stirred ice-water slurry.[5] Maintain the temperature of the slurry below 20°C by controlling the rate of addition and adding more ice as needed.

-

A delayed exotherm can occur if the POCl₃ is not hydrolyzed immediately. Adding the reaction mixture to a warm (35-40°C) aqueous sodium acetate solution can also be an effective and safe quenching method.[3]

-

-

Isolation:

-

The product will precipitate out of the aqueous solution.

-

Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any remaining acids.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8]

-

Nucleophilic Substitution with an Aniline

This reaction is a common subsequent step, where one of the chloro groups is displaced by an amine.[9]

Safety Precautions for Anilines:

-

Anilines are toxic and can be absorbed through the skin. Handle with appropriate gloves and in a fume hood.

Procedure:

-

Reaction Setup:

-

In a fume hood, dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) in a suitable solvent such as isopropanol in a round-bottom flask.[9]

-

Add the desired aniline (1.0-1.2 eq).

-

-

Reflux:

-

Heat the mixture to reflux and monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.[9]

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by vacuum filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization or column chromatography. A common eluent system for column chromatography is a gradient of ethyl acetate in hexanes.[8]

-

Waste Disposal and Decontamination

Proper disposal of waste and decontamination of equipment are essential to prevent environmental contamination and accidental exposure.

Waste Disposal

-

Solid Waste: All solid waste contaminated with 2,4-dichloro-6,7-dimethoxyquinazoline, including excess reagent, contaminated absorbents from spills, and used TLC plates, should be collected in a clearly labeled, sealed container for hazardous waste.

-

Liquid Waste: Organic solvents from reactions and chromatography should be collected in a designated chlorinated waste container. Aqueous waste from workups should be neutralized to a pH between 6 and 8 before being disposed of in an aqueous waste container.

-

Never dispose of this compound or its waste down the drain.

Decontamination of Glassware

-

Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinse as hazardous waste.

-

Washing: Wash the glassware with a laboratory detergent and hot water. Use a brush to scrub all surfaces.

-

Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.

-

Drying: Allow the glassware to air dry or place it in a drying oven.

Toxicological Information

-

Acute Effects: Causes irritation to the skin, eyes, and respiratory system.[4] Inhalation may lead to delayed pulmonary edema.[4]

-

Chronic Effects: No information was found regarding the chronic health effects of this compound.[4]

-

Carcinogenicity: This compound is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[5]

-

LD50/LC50: Not available.[4]

Given the lack of extensive toxicological data, it is prudent to treat this compound with a high degree of caution and to minimize all potential exposures.

References

-

PubChem. 2,4-Dichloro-6,7-dimethoxyquinazoline. [Link]

- Li, X., Wells, K. M., Branum, S., Damon, S., Youells, S., Beauchamp, D. A., Palmer, D., Stefanick, S., Russell, R. K., & Murray, W. (2012). A Safe and Efficient Method for the Quench of Vilsmeier Reactions. Organic Process Research & Development, 16(10), 1727–1731.

- Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet: 2,4-Dichloro-6,7-dimethoxyquinazoline.

- This cit

- This cit

- This cit

- This cit

- This cit

- Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2,4-Dichloro-6,7-dimethoxyquinazoline.

- This cit

- Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.).

- This cit

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%.

Sources

- 1. chemicalspace.wordpress.com [chemicalspace.wordpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Sourcing 2,4-Dichloro-6,7-dimethoxyquinoline: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement and Handling of a Key Synthetic Intermediate.

Introduction: The Role of 2,4-Dichloro-6,7-dimethoxyquinoline in Modern Drug Discovery

This compound is a vital heterocyclic building block in the fields of pharmaceutical and agrochemical research.[1][2] Its unique molecular structure, featuring two reactive chlorine atoms and two methoxy groups, makes it a versatile intermediate for the synthesis of a wide array of bioactive molecules.[1] This compound is particularly significant in the development of novel therapeutics, serving as a key precursor in the synthesis of kinase inhibitors and other potential anticancer agents.[1][3][4] Its applications extend to the creation of compounds targeting various diseases, highlighting its importance in the drug discovery pipeline.[1][5]

Given its critical role, the ability to reliably source high-purity this compound is paramount for researchers. This guide provides a comprehensive overview of commercial suppliers, quality considerations, and best practices for the procurement and safe handling of this important chemical compound.

Commercial Suppliers of this compound

A number of reputable chemical suppliers offer this compound, often with varying purity levels and in a range of quantities to suit diverse research needs. When selecting a supplier, it is crucial to consider factors beyond just price, including product quality, documentation, and customer support. Below is a comparative table of prominent commercial suppliers.

| Supplier | Product Name/Number | Purity | CAS Number | Key Features |

| Sigma-Aldrich (Merck) | 2,4-Dichloro-6,7-dimethoxyquinazoline, 97% (Product No. 550868) | 97% | 27631-29-4 | Well-established supplier with extensive documentation (SDS, CoA) readily available. Offers various quantities. |

| Alfa Chemistry | 2,4-Dichloro-6,7-dimethoxyquinazoline | Not specified | 27631-29-4 | ISO 9001:2015 certified supplier offering a broad catalog of building blocks and reagents.[6] |

| BOC Sciences | 2,4-Dichloro-6,7-dimethoxyquinazoline | Not specified | 27631-29-4 | Specializes in development, manufacturing, and distribution of chemical products.[6] |

| Chem-Impex | 2,4-Dichloro-6,7-dimethoxyquinazoline | Not specified | 27631-29-4 | Highlights the compound's application in pharmaceutical and agrochemical research.[1] |

| Chemenu Inc. | 2,4-Dichloro-6,7-dimethoxyquinazoline | Not specified | 27631-29-4 | A contract research organization that also supplies chemical intermediates.[6] |

| CP Lab Safety | 2,4-Dichloro-6,7-dimethoxyquinazoline, Technical Grade | 70% (HPLC, GC) | 27631-29-4 | Offers larger quantities for research and development use only.[2] Note the lower purity for this specific grade. |

This table is not exhaustive but represents a selection of established suppliers. Researchers should always verify the most current product information directly with the supplier.

Quality Control and Assurance: Ensuring the Integrity of Your Starting Material

The purity and identity of your starting materials are fundamental to the success and reproducibility of your research. When procuring this compound, it is imperative to obtain and scrutinize the following documentation:

-

Certificate of Analysis (CoA): This document provides lot-specific data on the purity and physical properties of the compound. Key parameters to review include:

-

Purity: Typically determined by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For most synthetic applications, a purity of ≥97% is desirable.

-

Identity Confirmation: Verified through methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Appearance: Should be consistent with the expected pale yellow to tan crystalline powder.[7]

-

Melting Point: A sharp melting point range, such as 175-178 °C, is indicative of high purity.[8]

-

-

Safety Data Sheet (SDS): This is a critical document for ensuring the safe handling and storage of the chemical. The SDS for this compound will provide essential information on:

-